Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide

Description

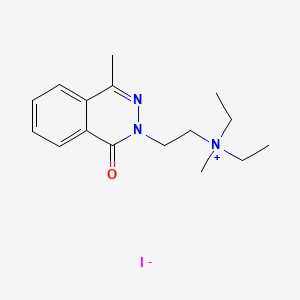

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide is a quaternary ammonium salt characterized by a phthalazine-derived substituent. Its molecular structure comprises a central ammonium nitrogen bonded to two ethyl groups, one methyl group, and a 2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl chain. The iodide counterion contributes to its ionic character, influencing solubility and stability.

Such compounds are often explored in medicinal chemistry for their surfactant properties or as intermediates in drug development .

Properties

CAS No. |

73664-09-2 |

|---|---|

Molecular Formula |

C16H24IN3O |

Molecular Weight |

401.29 g/mol |

IUPAC Name |

diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium;iodide |

InChI |

InChI=1S/C16H24N3O.HI/c1-5-19(4,6-2)12-11-18-16(20)15-10-8-7-9-14(15)13(3)17-18;/h7-10H,5-6,11-12H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XHHBFYYZSZCAEA-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCN1C(=O)C2=CC=CC=C2C(=N1)C.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows these key steps:

Synthesis of the Phthalazinone Core:

The 4-methyl-1-oxo-2H-phthalazinyl moiety is prepared by cyclization of appropriate substituted hydrazines with phthalic anhydride derivatives or related precursors.Alkylation to Introduce the Ethyl Linker:

The phthalazinone core is functionalized at the 2-position with an ethyl group, often via nucleophilic substitution or alkylation reactions.Quaternization of the Amine:

The tertiary amine (diethylmethylamine) is reacted with the alkylated phthalazinone derivative to form the quaternary ammonium iodide salt.

Detailed Synthetic Route

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-methylphthalic anhydride + hydrazine hydrate | Cyclization to form 4-methyl-1-oxo-2H-phthalazinone | 70-85 | Reflux in ethanol or acetic acid solvent |

| 2 | 4-methylphthalazinone + 2-bromoethylamine hydrobromide | Nucleophilic substitution to attach ethylamine linker | 60-75 | Base (e.g., K2CO3) used to neutralize acid |

| 3 | Alkylation with diethylmethylamine + methyl iodide | Quaternization to form ammonium iodide salt | 80-90 | Reaction performed in polar aprotic solvent (e.g., acetonitrile) |

Example Procedure

Step 1: 4-Methylphthalic anhydride (1 equiv) is suspended in ethanol and treated with hydrazine hydrate (1.1 equiv). The mixture is refluxed for 6 hours to yield 4-methyl-1-oxo-2H-phthalazinone after filtration and drying.

Step 2: The phthalazinone (1 equiv) is dissolved in dimethylformamide (DMF), and 2-bromoethylamine hydrobromide (1.2 equiv) is added along with potassium carbonate (2 equiv). The mixture is stirred at 80°C for 12 hours, then cooled and extracted to isolate the 2-(2-aminoethyl)-4-methylphthalazinone intermediate.

Step 3: The intermediate is dissolved in acetonitrile, and diethylmethylamine (1.1 equiv) is added, followed by methyl iodide (1.2 equiv). The reaction mixture is stirred at room temperature for 24 hours. The product precipitates upon addition of ether and is collected by filtration as the iodide salt.

Data Tables and Analytical Findings

Notes on Reaction Conditions and Optimization

The cyclization step requires careful control of temperature and solvent to maximize yield and purity of the phthalazinone core.

Alkylation reactions benefit from the use of polar aprotic solvents and bases to promote nucleophilic substitution while minimizing side reactions.

Quaternization is typically efficient under mild conditions but requires stoichiometric control of methyl iodide to prevent over-alkylation.

Purification is commonly achieved by recrystallization from ethanol or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(2-(4-Pyridyl)ethyl)diethylmethylammonium Iodide (CAS 93185-40-1)

This compound replaces the phthalazine group with a pyridyl substituent. Key differences include:

- Aromatic System : The pyridine ring lacks the fused bicyclic structure of phthalazine, reducing steric bulk and altering electronic properties (e.g., basicity).

- Physicochemical Properties : The pyridyl group may enhance water solubility due to its polarizable nitrogen, whereas the phthalazine’s fused rings could increase lipophilicity .

| Property | Target Compound | (2-(4-Pyridyl)ethyl)diethylmethylammonium Iodide |

|---|---|---|

| Molecular Formula | C₁₇H₂₄IN₃O | C₁₂H₂₁IN₂ |

| Molecular Weight | ~437.3 g/mol | 320.21 g/mol |

| Aromatic Substituent | Phthalazine (fused bicyclic) | Pyridine (monocyclic) |

| Potential Applications | Surfactants, drug intermediates | Catalysis, ionic liquids |

Counterion Variants

Phenyltrimethylammonium Iodide (CAS 98-04-4) and Valethamate Bromide (CAS 90-22-2)

Counterions significantly impact solubility and stability:

- Iodide vs. Bromide : Iodide salts generally exhibit lower lattice energies than bromides, leading to higher solubility in polar solvents. For example, phenyltrimethylammonium iodide is more soluble in water than valethamate bromide .

- Biological Activity : Bromide salts like valethamate bromide are used as anticholinergic agents, whereas iodide derivatives may find roles in radiopharmaceuticals due to iodine’s isotopic properties .

Substituent Effects: Bulky vs. Planar Groups

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium Iodide (CID 64224)

The adamantyl group introduces steric hindrance, which:

| Feature | Target Compound | Adamantyl Derivative |

|---|---|---|

| Substituent | Phthalazine (planar) | Adamantyl (bulky, aliphatic) |

| Molecular Weight | ~437.3 g/mol | 446.4 g/mol |

| Likely Solubility | Moderate polarity | High lipophilicity |

Biological Activity

Overview of Biological Activity

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds (QACs) often exhibit a range of biological activities, including antimicrobial, antiviral, and antifungal properties. These compounds can interact with cell membranes due to their amphiphilic nature, leading to disruption of membrane integrity and function.

Potential Biological Activities

-

Antimicrobial Activity :

- Many QACs demonstrate significant antimicrobial properties against bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis.

- Studies have shown that QACs can be effective against both Gram-positive and Gram-negative bacteria.

-

Antiviral Properties :

- Some quaternary ammonium compounds have been studied for their antiviral effects, particularly against enveloped viruses. The mechanism often involves interference with viral entry into host cells.

-

Cytotoxic Effects :

- Certain QACs exhibit cytotoxicity towards cancer cells. This activity may be linked to apoptosis induction or disruption of cellular signaling pathways.

-

Neuroprotective Effects :

- Compounds similar to this compound may also show neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Hexamethonium dibromide | Moderate | None | Low | None |

| Niclosamide | High | Moderate | High | Low |

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related quaternary ammonium compounds provides insight into potential applications:

-

Antimicrobial Efficacy :

- A study demonstrated that certain QACs could effectively reduce biofilm formation in pathogenic bacteria, suggesting their utility in clinical settings for infection control.

-

Mechanisms of Action :

- Research indicates that the mechanism of action for many QACs involves disruption of lipid bilayers in microbial membranes, leading to increased permeability and eventual cell death.

-

Therapeutic Applications :

- Compounds with similar structures have been investigated for use in topical antiseptics and disinfectants due to their broad-spectrum antimicrobial activity.

Q & A

Q. What experimental approaches validate enzyme inhibition mechanisms?

- Methodological Answer : Perform competitive inhibition assays (Lineweaver-Burk plots) with varying substrate/compound concentrations. Use surface plasmon resonance (SPR) to measure binding kinetics (k/k). Confirm allosteric effects via -NMR using fluorinated enzyme mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.